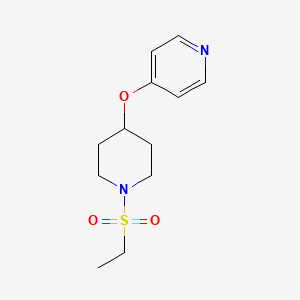

4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine

Description

4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine ring linked via an ether bond to a piperidine moiety substituted with an ethylsulfonyl group. This structure confers unique physicochemical properties, such as moderate solubility and metabolic stability, making it a candidate for pharmaceutical exploration.

Properties

IUPAC Name |

4-(1-ethylsulfonylpiperidin-4-yl)oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3S/c1-2-18(15,16)14-9-5-12(6-10-14)17-11-3-7-13-8-4-11/h3-4,7-8,12H,2,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVBVNKTFGFNSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(CC1)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions using reagents such as ethylsulfonyl chloride.

Coupling with Pyridine: The final step involves coupling the piperidine derivative with a pyridine ring, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The ethylsulfonyl group in the target compound may offer better metabolic stability compared to fluorophenylsulfonyl analogs (e.g., 14d), which could exhibit stronger target binding but higher lipophilicity .

Physicochemical Properties

Data from analogous compounds suggest:

Insights :

- The ethylsulfonyl group increases molecular weight and polarity compared to non-sulfonylated analogs.

- Moderate solubility (Log S ~ -3) aligns with trends for sulfonamides, which may require formulation optimization for bioavailability .

Computational and Preclinical Data

- Drug-Likeness : Analogs like 13b show favorable GI absorption and BBB permeability, predicting oral bioavailability for the target compound .

Biological Activity

The compound 4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring linked to a pyridine moiety through an ether bond, with an ethylsulfonyl substituent enhancing its reactivity. The synthesis typically involves:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Ethylsulfonyl Group : Sulfonylation using reagents like ethylsulfonyl chloride.

- Coupling with Pyridine : Nucleophilic substitution reactions to form the final compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an enzyme inhibitor and therapeutic agent.

The compound's mechanism involves binding to specific enzymes, inhibiting their activity, which may lead to therapeutic effects in conditions such as inflammation and cancer. The ethylsulfonyl group is believed to enhance binding affinity and specificity for molecular targets.

Research Findings

Recent studies have demonstrated several biological activities associated with this compound:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially contributing to anti-inflammatory and anticancer effects.

- Anticancer Properties : In vitro studies suggest that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and liver cancer cells .

Case Studies

- Anticancer Activity : A study noted that compounds structurally similar to this compound exhibited significant antiproliferative effects on cancer cells, indicating a potential role in cancer therapy .

- Inflammatory Response Modulation : Research indicated that this compound could modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory pathway, suggesting its utility in treating inflammatory diseases.

Data Table: Biological Activities Summary

Q & A

Q. What are the standard synthetic protocols for 4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine, and how is purity ensured?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, the ethylsulfonyl group may be introduced via sulfonylation of a piperidine intermediate under anhydrous conditions. Purification often employs column chromatography (e.g., silica gel with gradient elution) or recrystallization. Purity is verified using HPLC (>95%) and spectroscopic methods (¹H/¹³C NMR, FT-IR) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm).

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected m/z: calculated vs. observed).

- X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and hydrogen bonding .

Q. What safety precautions are essential during handling?

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Q. How is the compound’s stability assessed under different storage conditions?

Stability studies involve:

- Temperature : Store at –20°C in airtight containers to prevent degradation.

- Light sensitivity : Use amber vials to avoid photolytic decomposition.

- Analytical monitoring : Periodic HPLC checks for decomposition products (e.g., sulfone hydrolysis) .

Advanced Research Questions

Q. What strategies optimize yield in the sulfonylation step of the piperidine intermediate?

- Catalyst screening : Use bases like triethylamine to scavenge HCl.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.

- Temperature control : Maintain 0–5°C to minimize side reactions.

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to piperidine improves conversion .

Q. How can contradictory bioactivity data in enzyme inhibition assays be resolved?

- Dose-response curves : Validate IC50 values across multiple replicates.

- Structural analogs : Compare with related compounds (e.g., piperidine-sulfonamide derivatives) to identify SAR trends.

- Binding assays : Use SPR or ITC to measure direct target interactions and rule out off-target effects .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- In silico tools : SwissADME or pkCSM predicts logP (lipophilicity), BBB permeability, and CYP450 metabolism.

- Molecular docking : AutoDock Vina or Schrödinger assesses binding affinity to targets (e.g., kinases, GPCRs).

- MD simulations : GROMACS evaluates stability of ligand-receptor complexes over time .

Q. How do structural modifications impact solubility and bioavailability?

- Salt formation : Hydrochloride salts improve aqueous solubility.

- Prodrug design : Esterify hydroxyl groups for enhanced intestinal absorption.

- Co-crystallization : With cyclodextrins to increase dissolution rates .

Q. What are common pitfalls in interpreting NMR data for this compound?

- Signal overlap : Piperidine and pyridine protons may obscure integration. Use DEPT or 2D NMR (COSY, HSQC) for clarity.

- Dynamic effects : Rotamers in the ethylsulfonyl group cause splitting; variable-temperature NMR resolves this .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy studies?

- Metabolic stability : Check for rapid hepatic clearance using microsomal assays.

- Protein binding : Measure free fraction via equilibrium dialysis.

- Formulation : Use nanoemulsions or liposomes to enhance in vivo delivery .

Q. Why might crystallographic data conflict with computational docking poses?

- Conformational flexibility : The ligand may adopt multiple binding modes not captured in static X-ray structures.

- Solvent effects : Include explicit water molecules in docking simulations.

- Force field accuracy : Validate with QM/MM hybrid methods .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.